molecular formula C11H10F3NO B2468957 N-[2-(1,1-Difluoroethyl)-4-fluorophenyl]prop-2-enamide CAS No. 2361645-85-2

N-[2-(1,1-Difluoroethyl)-4-fluorophenyl]prop-2-enamide

Cat. No.: B2468957
CAS No.: 2361645-85-2
M. Wt: 229.202
InChI Key: HENPPJIZVMEXCS-UHFFFAOYSA-N
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Description

N-[2-(1,1-Difluoroethyl)-4-fluorophenyl]prop-2-enamide is a chemical compound characterized by the presence of difluoroethyl and fluorophenyl groups attached to a prop-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,1-Difluoroethyl)-4-fluorophenyl]prop-2-enamide typically involves the reaction of 2-(1,1-difluoroethyl)-4-fluoroaniline with acryloyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as solvent recovery and recycling, as well as waste management to ensure environmental compliance.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,1-Difluoroethyl)-4-fluorophenyl]prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-[2-(1,1-Difluoroethyl)-4-fluorophenyl]prop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(1,1-Difluoroethyl)-4-fluorophenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,1-Difluoroethyl)-4-methyl-pyridine
  • 2-Fluoro-4-(difluoromethyl)pyridine
  • 1-(2,2-Difluoroethyl)-4-(difluoromethyl)-3-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one

Uniqueness

N-[2-(1,1-Difluoroethyl)-4-fluorophenyl]prop-2-enamide is unique due to its specific combination of difluoroethyl and fluorophenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications, as it can offer different functionalities compared to similar compounds.

Properties

IUPAC Name

N-[2-(1,1-difluoroethyl)-4-fluorophenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO/c1-3-10(16)15-9-5-4-7(12)6-8(9)11(2,13)14/h3-6H,1H2,2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HENPPJIZVMEXCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)F)NC(=O)C=C)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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